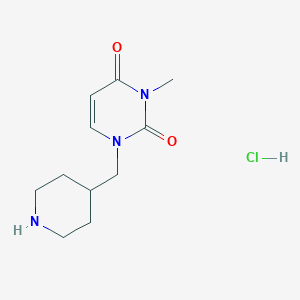
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride is a chemical compound with the molecular formula C11H17N3O2·HCl. It is a derivative of pyrimidine and piperidine, which are both significant in medicinal chemistry due to their biological activities. This compound is often used in scientific research for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride typically involves the reaction of 3-methylpyrimidine-2,4-dione with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA repair and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4-dione;hydrochloride
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride is unique due to its specific structure, which combines the pyrimidine and piperidine moieties. This combination imparts distinct pharmacological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-13-10(15)4-7-14(11(13)16)8-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYYKIGJBWVATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
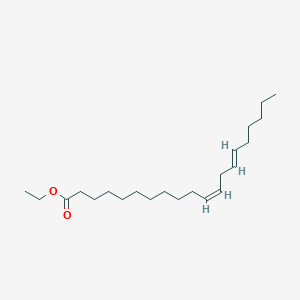
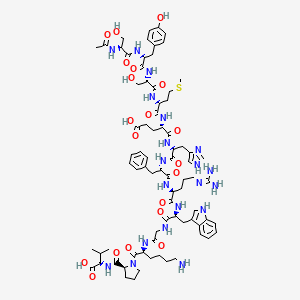
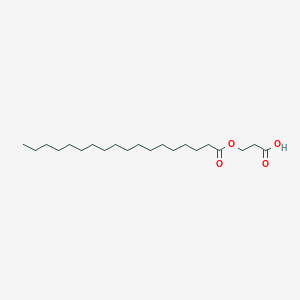
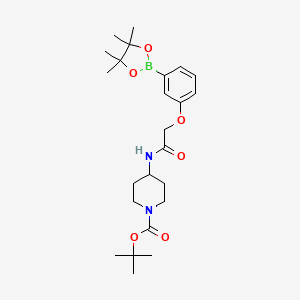
![acetic acid;methyl 4-[(E)-hydrazinylidenemethyl]benzoate](/img/structure/B8074862.png)
![(1R,9R)-8-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid](/img/structure/B8074863.png)
![(1R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8074875.png)
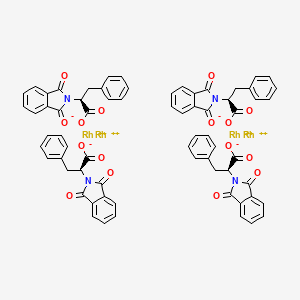
![2-[(E)-dimethylaminomethylideneamino]propan-2-ylazanium;chloride](/img/structure/B8074896.png)
![RuCl2[(R)DMBINAP][(R,R)DPEN]](/img/structure/B8074906.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (S,S)-Ts-DENEB](/img/structure/B8074914.png)

![1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-7,12,16-trimethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B8074938.png)
![4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis(pyrrolidin-1-ylmethyl)cyclohexa-2,5-dien-1-one;phosphoric acid](/img/structure/B8074943.png)
